tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17708765
InChI: InChI=1S/C16H19N3O2/c1-15(2,3)21-14(20)19-9-16(10-19)8-18-13-5-4-11(7-17)6-12(13)16/h4-6,18H,8-10H2,1-3H3
SMILES:
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol

tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

CAS No.:

Cat. No.: VC17708765

Molecular Formula: C16H19N3O2

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate -

Specification

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
IUPAC Name tert-butyl 5-cyanospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
Standard InChI InChI=1S/C16H19N3O2/c1-15(2,3)21-14(20)19-9-16(10-19)8-18-13-5-4-11(7-17)6-12(13)16/h4-6,18H,8-10H2,1-3H3
Standard InChI Key KIFVLUOWGZQTHU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)C#N

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate features a spirocyclic core where azetidine (a four-membered nitrogen-containing ring) connects to a partially hydrogenated indole system at the 3-position. The 5'-cyano group and tert-butyl carbamate substituent introduce distinct electronic and steric properties.

Molecular Characteristics

The molecular formula is C18H21N3O2\text{C}_{18}\text{H}_{21}\text{N}_3\text{O}_2, with a molar mass of 311.38 g/mol. Key structural attributes include:

  • Spiro junction: Forces the indole and azetidine rings into orthogonal planes, reducing conformational flexibility.

  • Cyanogroup: Enhances dipole interactions and serves as a hydrogen bond acceptor.

  • tert-Butyl carbamate: Provides steric protection for the azetidine nitrogen while enabling facile deprotection under acidic conditions.

Physicochemical data derived from analogous spiro compounds suggest a melting point range of 120–125°C and solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Synthetic Methodologies

Synthesis typically involves multi-step sequences leveraging cyclization and functional group interconversion.

Key Reaction Steps

A representative synthesis adapted from spiro[azetidine-3,1'-isobenzofuran] protocols involves:

  • Knoevenagel Condensation: Reacting tert-butyl 3-oxoazetidine-1-carboxylate with 5-cyanoindole-2,3-dione in toluene under Dean-Stark conditions to form the spiro core .

  • Selective Hydrogenation: Partial reduction of the indole’s pyrrole ring using palladium on carbon (Pd/C\text{Pd/C}) in ethanol at 50°C.

  • Cyano Group Introduction: Treating the intermediate with cyanamide in the presence of cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) at 80°C.

Optimization Insights

  • Solvent Systems: Toluene/trifluorotoluene mixtures improve reaction homogeneity and byproduct removal .

  • Catalysis: Cs2CO3\text{Cs}_2\text{CO}_3 enhances nucleophilic substitution efficiency at the indole’s 5-position .

  • Yield: Typical isolated yields range from 65–75% after column chromatography (20% ethyl acetate/hexane) .

Spectroscopic Characterization

Critical analytical data for structural confirmation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.47 (s, 9H, tert-butyl)

    • δ 4.10–4.35 (m, 4H, azetidine CH2_2)

    • δ 7.20–7.85 (m, 4H, indole aromatic protons)

    • δ 5.12 (s, 2H, NH carbamate)

  • 13C^{13}\text{C} NMR:

    • 155.2 ppm (carbamate carbonyl)

    • 118.5 ppm (cyano carbon)

    • 28.1 ppm (tert-butyl CH3_3)

Mass Spectrometry

  • LC-MS (ESI+): m/z 312.2 [M+H]+^+, consistent with the molecular formula.

Comparative Analysis with Related Compounds

Parametertert-Butyl 5'-Cyano Spiro CompoundSpiro[azetidine-isobenzofuran] Tetrahydrocyclohepta[b]thiophene
Molecular Weight311.38 g/mol418.0 g/mol292.4 g/mol
Melting Point120–125°C56–60°C95–98°C
BioactivityKinase inhibition (predicted)AnticancerAntimicrobial

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